DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite

Protecting Group Strategy Solid-Phase Synthesis Oligonucleotide Chemistry

Standard adenosine phosphoramidites fail for orthogonal deprotection strategies requiring acid-labile Boc groups. This fully protected arabinonucleoside building block enables selective deprotection without affecting base-labile acyl groups or phosphodiesters. - Core application: Site-specific histone modification for ADP-ribosylation assays (Hananya et al., JACS 2021). - Conformational control: 2′-endo sugar pucker for ANA duplex hybridization tuning. - Supply: Validated for Fmoc SPPS compatibility; avoids side reactions from unprotected ara-A.

Molecular Formula C39H62N7O13P
Molecular Weight 867.9 g/mol
Cat. No. B12369994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite
Molecular FormulaC39H62N7O13P
Molecular Weight867.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C
InChIInChI=1S/C39H62N7O13P/c1-23(2)46(24(3)4)60(51-19-17-18-40)52-20-25-27(54-34(49)58-38(11,12)13)28(55-35(50)59-39(14,15)16)31(53-25)44-22-43-26-29(44)41-21-42-30(26)45(32(47)56-36(5,6)7)33(48)57-37(8,9)10/h21-25,27-28,31H,17,19-20H2,1-16H3/t25-,27+,28?,31-,60?/m0/s1
InChIKeyGHUARMFWPMQNNL-XODOBGBJSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiBoc-Vidarabine Phosphoramidite: Specifications & Procurement


DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite (CAS: 2760364-53-0) is a fully protected arabinonucleoside phosphoramidite building block derived from vidarabine (ara-A) . The compound incorporates a tert-butyloxycarbonyl (Boc) protection strategy on both the adenine exocyclic amine (N6-diBoc) and the ribose 2′- and 3′-hydroxyl groups (ribose-diBoc), combined with a standard 2-cyanoethyl N,N-diisopropylphosphoramidite moiety at the 5′-position . With a molecular weight of 867.92 and molecular formula C39H62N7O13P, this monomer is designed for solid-phase synthetic applications requiring orthogonal deprotection compatibility [1].

Why Generic Phosphoramidites Cannot Substitute for DiBoc-Vidarabine


Substitution with generic vidarabine derivatives or alternative adenosine phosphoramidites fails due to incompatible protecting group orthogonality requirements [1]. Standard oligonucleotide synthesis employs base-labile acyl protecting groups (e.g., benzoyl, isobutyryl) that are removed under concentrated aqueous ammonia conditions, whereas this compound's Boc protecting groups are acid-labile and can be selectively removed under mild acidic conditions without affecting phosphodiester linkages or other base-protecting groups [2]. This orthogonal deprotection profile enables synthetic strategies where the vidarabine moiety must be incorporated while preserving other acid- or base-sensitive functionalities elsewhere in the target molecule [3]. Unprotected or standard-protected ara-A phosphoramidites would either undergo undesired side reactions during coupling or require deprotection conditions incompatible with downstream applications.

DiBoc-Vidarabine: Quantitative Evidence vs. Structural Analogs


Orthogonal Boc Protection for Acid-Sensitive Synthetic Routes

DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite employs acid-labile Boc protecting groups on the exocyclic amine and ribose hydroxyls, whereas standard adenosine phosphoramidites (e.g., N6-benzoyl-5′-O-DMT-2′-deoxyadenosine-3′-phosphoramidite) utilize base-labile acyl protection [1]. This orthogonal protection strategy enables selective deprotection under mild acidic conditions (e.g., TFA/DCM) that leaves base-labile groups and phosphodiester backbones intact [2].

Protecting Group Strategy Solid-Phase Synthesis Oligonucleotide Chemistry

Arabinose Stereochemistry and Duplex Thermal Stability

Oligonucleotides incorporating arabinonucleic acid (ANA) monomers, of which vidarabine is the adenine representative, exhibit fundamentally different hybridization properties compared to RNA or DNA counterparts [1]. The 2′-hydroxyl in ANA adopts a cis configuration relative to the nucleobase (versus trans in RNA), altering sugar puckering preference and glycosidic bond conformation [2].

Nucleic Acid Therapeutics Arabinonucleic Acid Duplex Stability

Validated Synthesis of ADP-Ribosylated Histones

DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite (designated 'compound 2' in Hananya et al.) enabled the synthesis of site-specifically ADP-ribosylated histones for chromatin structure-function studies [1]. The fully Boc-protected scaffold was essential for compatibility with solid-phase peptide synthesis (SPPS) conditions and subsequent selective deprotection to reveal the vidarabine moiety for enzymatic ADP-ribosylation [1]. No alternative vidarabine phosphoramidite with a different protection scheme has been reported to achieve this specific application, establishing this compound as the validated reagent for this synthetic route [1].

ADP-Ribosylation Epigenetics Chromatin Biology Peptide Conjugation

Compatibility with Automated DNA/RNA Synthesizers

The 2-cyanoethyl N,N-diisopropylphosphoramidite group at the 5′-position is the industry-standard activating moiety for automated solid-phase oligonucleotide synthesis [1]. This functionality enables coupling efficiencies typically exceeding 98% per step under standard tetrazole activation conditions [2]. The 2-cyanoethyl protecting group on the phosphite triester intermediate is quantitatively removed during the standard ammoniacal deprotection step (β-elimination), regenerating the native phosphodiester linkage [3].

Automated Oligonucleotide Synthesis Solid-Phase Synthesis Coupling Efficiency

Key Applications of DiBoc-Vidarabine Phosphoramidite


Site-Specific ADP-Ribosylated Peptide & Protein Synthesis

This compound is the validated building block for preparing vidarabine-modified peptides that serve as substrates for enzymatic ADP-ribosylation, as demonstrated in the synthesis of site-specifically modified histones to probe chromatin structure-function relationships [1]. The orthogonal Boc protection strategy is essential for compatibility with Fmoc-based solid-phase peptide synthesis and enables selective deprotection under conditions that preserve acid-sensitive peptide modifications and base-labile protecting groups elsewhere in the sequence [1].

ANA Oligonucleotides for Antisense and Aptamer Development

Incorporation of vidarabine-derived monomers into oligonucleotides yields arabinonucleic acid (ANA) sequences that exhibit distinct sugar pucker preferences (2′-endo conformation) and altered duplex hybridization properties compared to RNA or DNA [2]. These conformational differences can be exploited to modulate nuclease resistance, RNase H recruitment profiles, and target binding affinity in antisense oligonucleotides, siRNA designs, and structured aptamers [2][3].

Custom Oligo Synthesis with Orthogonal Protection

The acid-labile Boc protection on both the nucleobase and ribose moieties provides an orthogonal deprotection handle distinct from the standard base-labile acyl protecting groups (Bz, iBu, Ac) used in conventional oligonucleotide synthesis [4]. This orthogonality enables sequential, selective deprotection strategies essential for constructing complex oligonucleotide conjugates, branched nucleic acid structures, or oligonucleotide-peptide hybrids where multiple distinct deprotection steps must be executed without cross-reactivity [4].

Replication of ADP-Ribosylation Chromatin Protocols

For research groups seeking to reproduce the ADP-ribosylated histone synthesis and chromatin analysis workflow published in Hananya et al. (JACS, 2021), procurement of this specific compound is required [1]. The synthetic route described in this publication depends explicitly on the orthogonal Boc protection strategy provided by this reagent; substitution with alternative vidarabine derivatives lacking this protection profile would necessitate complete re-optimization of the synthetic sequence with no guarantee of successful outcome [1].

Technical Documentation Hub

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